molecular formula C15H24N2 B11745886 1-Benzyl-3-tert-butylpiperazine

1-Benzyl-3-tert-butylpiperazine

Cat. No.: B11745886
M. Wt: 232.36 g/mol
InChI Key: AVQDNIKNUHUQMI-UHFFFAOYSA-N
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Description

1-Benzyl-3-tert-butylpiperazine is a chemical compound with the molecular formula C15H24N2 It is a derivative of piperazine, a heterocyclic organic compound that contains two nitrogen atoms at opposite positions in a six-membered ring

Preparation Methods

The synthesis of 1-Benzyl-3-tert-butylpiperazine typically involves the reaction of piperazine with benzyl chloride and tert-butyl chloride under specific conditions. One common method involves the use of piperazine hexahydrate and benzyl chloride in absolute ethanol, followed by the addition of tert-butyl chloride. The reaction mixture is then subjected to specific temperature and stirring conditions to obtain the desired product .

Industrial production methods may vary, but they generally involve similar synthetic routes with optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques can further enhance the efficiency of the production process.

Chemical Reactions Analysis

1-Benzyl-3-tert-butylpiperazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation process typically leads to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the formation of reduced piperazine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl groups. Common reagents for these reactions include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various reduced derivatives.

Scientific Research Applications

1-Benzyl-3-tert-butylpiperazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in various chemical reactions.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and antifungal properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.

    Medicine: In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Industry: The compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.

Mechanism of Action

The mechanism of action of 1-Benzyl-3-tert-butylpiperazine involves its interaction with specific molecular targets and pathways. In biological systems, it may bind to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context. For example, in antimicrobial studies, it may disrupt the cell membrane or inhibit key enzymes involved in microbial growth .

Comparison with Similar Compounds

1-Benzyl-3-tert-butylpiperazine can be compared with other similar compounds, such as:

    1-Benzylpiperazine: This compound lacks the tert-butyl group, which may result in different chemical and biological properties.

    3-tert-Butylpiperazine: This compound lacks the benzyl group, which can also influence its reactivity and applications.

    N-Benzyl-N-tert-butylamine: This compound has a similar structure but differs in the position of the nitrogen atoms.

Conclusion

This compound is a versatile compound with significant potential in various scientific and industrial fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike. Understanding its preparation methods, chemical reactions, and applications can pave the way for new discoveries and innovations.

Properties

IUPAC Name

1-benzyl-3-tert-butylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2/c1-15(2,3)14-12-17(10-9-16-14)11-13-7-5-4-6-8-13/h4-8,14,16H,9-12H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVQDNIKNUHUQMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CN(CCN1)CC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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